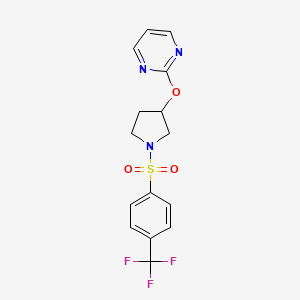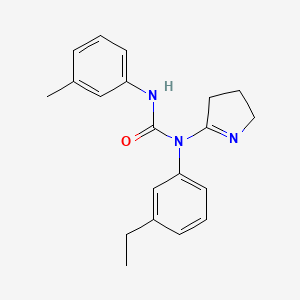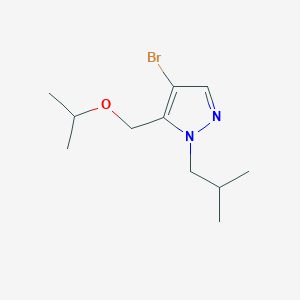
2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It’s an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of pyrrolidine and pyrimidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The structure of pyrrolidine and pyrimidine derivatives is influenced by several factors. The pyrrolidine ring’s stereogenicity of carbons can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Pyrimidine, being an integral part of DNA and RNA, imparts diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrimidine derivatives are diverse and depend on the specific compound. For instance, the design of new molecules often starts by studying the binding conformation of a specific compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyrimidine derivatives can vary widely. For instance, pyrimidine is a much weaker base than pyridine and is soluble in water .Orientations Futures
The future directions in the research of pyrrolidine and pyrimidine derivatives are promising. These compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .
Propriétés
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-4-13(5-3-11)25(22,23)21-9-6-12(10-21)24-14-19-7-1-8-20-14/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZHRHIHDYWFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)